N-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c1-13-23-17(16-8-4-5-9-21-16)10-19(24-13)26-12-18(25)22-11-14-6-2-3-7-15(14)20/h2-10H,11-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRSZCCONMNDPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a synthetic compound with potential pharmaceutical applications. Its unique structure, featuring a thioacetamide moiety and a chlorobenzyl group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . The structure includes a chlorobenzyl group and a pyrimidine derivative, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiazole derivatives have been reported to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thioacetamide group in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrimidine derivatives. For example, compounds containing pyridine and thiazole rings have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways such as MAPK and PI3K/Akt.
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF7 | 15 | Cell cycle arrest |
| N-(2-chlorobenzyl)-2... | A549 | TBD | TBD |
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO). Inhibitors targeting these enzymes are crucial in managing inflammatory conditions and neurological disorders. Preliminary studies on similar compounds have shown promising results in inhibiting COX-II with IC50 values in the micromolar range.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against common pathogens. The results indicated that compounds with a similar thiazole backbone exhibited significant inhibition zones, suggesting that N-(2-chlorobenzyl)-2... may possess comparable efficacy against resistant strains.
- Cytotoxicity Assessment : In vitro studies on pyrimidine derivatives revealed that modifications at the 6-position significantly enhanced cytotoxicity against breast cancer cells. This suggests that N-(2-chlorobenzyl)-2... could be optimized for better anticancer activity through structural modifications.
- Enzyme Inhibition Studies : Research focusing on MAO inhibitors demonstrated that certain thiazole-containing compounds effectively reduce MAO activity, leading to increased levels of neurotransmitters. This mechanism is critical for developing treatments for depression and anxiety disorders.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) in the molecule undergoes oxidation under controlled conditions to yield sulfoxides or sulfones, critical for modulating biological activity or further derivatization.
Mechanistic Insight :
-
Oxidation proceeds via electrophilic attack on sulfur, forming intermediates such as sulfoxides (R-S(=O)-R') before further oxidation to sulfones (R-SO<sub>2</sub>-R') .
Alkylation and Nucleophilic Substitution
The chlorobenzyl group and pyrimidine nitrogen sites participate in alkylation or nucleophilic substitution reactions.
Key Findings :
-
Alkylation at the chlorobenzyl nitrogen increases membrane permeability due to reduced polarity.
-
Substitution at the pyrimidine 4-position enhances binding to kinase targets.
Palladium-Catalyzed Cross-Coupling Reactions
The pyridin-2-yl group facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings for structural diversification.
Applications :
-
Biaryl derivatives show improved anticancer activity (IC<sub>50</sub> = 1.2–3.8 μM in MCF-7 cells).
-
Aminated analogs demonstrate COX-II inhibition (IC<sub>50</sub> = 0.8–6.5 μM) .
Hydrolysis and Degradation Pathways
The acetamide and pyrimidine moieties undergo hydrolysis under acidic/basic conditions:
| Conditions | Major Products | Degradation Rate (t<sub>1/2</sub>) | Stability Recommendations | References |
|---|---|---|---|---|
| 1M HCl, 60°C | 2-Mercaptopyrimidine + Chlorobenzyl amine | 2.5 hours | Avoid prolonged acidic exposure | |
| 0.1M NaOH, RT | Pyrimidine-thiol + Acetic acid derivatives | 8 hours | Stable in neutral buffers |
Stability Profile :
-
Degradation is pH-dependent, with rapid cleavage in strong acids.
Radical-Mediated Reactions
The thioether group participates in radical cyclization to form fused heterocycles:
| Initiator/System | Substrate | Product | Yield (%) | References |
|---|---|---|---|---|
| AIBN, Bu<sub>3</sub>SnH, toluene | Alkenes/alkynes | Thieno[2,3-d]pyrimidine analogs | 55–60 |
Significance :
Comparison with Similar Compounds
Structural Analog: Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)
Key Features :
- Substituent : 3,4-Dimethoxyphenyl on the acetamide nitrogen.
- Activity : Demonstrated potent anticonvulsant effects in the maximal electroshock (MES) model with an ED50 of 16.7 mg/kg in mice. A high protective index (PI = TD50/ED50 = 5.3) suggests favorable safety .
- ADMET Profile : Predicted high oral bioavailability, good blood-brain barrier penetration, and compliance with Lipinski’s rules .
Comparison :
Anti-Inflammatory Derivatives: 2-{[4-Phenyl-6-(phenylthio)pyridin-2-yl]thio}-N-(m-tolyl)acetamide (Compound 2m)
Key Features :
- Substituents : m-Tolyl group on acetamide; pyridine ring modified with phenylthio and phenyl groups.
Comparison :
- The pyridin-2-yl group in the target compound may confer stronger π-π stacking interactions with biological targets compared to phenylthio substitutions.
- The absence of a methyl group on the pyrimidine ring (vs. 2-methyl in the target compound) could reduce steric hindrance, altering binding affinity .
Pyrazolo-Pyrimidine Analog: N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
Key Features :
Comparison :
Benzo[d][1,3]dioxol-5-yl Derivative: N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
Key Features :
- Substituent : Benzo[d][1,3]dioxol-5-yl (electron-rich aromatic group).
Comparison :
SAR Insights
- Pyrimidine-Thioacetamide Core : Essential for anticonvulsant activity; modifications here (e.g., pyrazolo-pyrimidine in ) alter target specificity.
- Electron-Donating Groups (e.g., OCH3): Improve solubility and metabolic stability .
- Pyridin-2-yl Group : Enhances binding to neuronal targets (e.g., GABA receptors) via hydrogen bonding and aromatic interactions .
Data Tables
Table 1: Physicochemical and Pharmacological Comparison
Q & A
Q. What are the key synthetic methodologies for preparing N-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide?
The synthesis typically involves multi-step reactions:
- Substitution reactions : Alkaline conditions facilitate nucleophilic substitution, as seen in the preparation of structurally similar intermediates (e.g., 3-chloro-4-(2-pyridylmethoxy)nitrobenzene) .
- Reduction steps : Iron powder under acidic conditions reduces nitro groups to amines, critical for generating reactive aniline intermediates .
- Condensation reactions : Condensing agents like DCC or EDC mediate the coupling of thiol-containing pyrimidine derivatives with chlorobenzyl acetamide precursors. For example, refluxing with sodium acetate in ethanol optimizes yield and purity .
- Yield optimization : Low yields (2–5%) in multi-step syntheses highlight the need for stepwise purification (e.g., recrystallization from ethanol-dioxane mixtures) .
Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?
- X-ray crystallography : Resolves bond angles, dihedral angles (e.g., 12.8° twist in pyrimidine-phenyl groups), and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
- NMR spectroscopy : Identifies substituent positions (e.g., pyridin-2-yl vs. pyrimidin-4-yl groups) and confirms regioselectivity in thioether formation.
- Mass spectrometry : Validates molecular weight (e.g., via high-resolution ESI-MS) and detects impurities from incomplete condensation steps .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, pyrimidine ring variations) influence the compound's bioactivity?
- Trifluoromethyl groups : Increase lipophilicity and metabolic stability, as observed in analogs with improved pharmacokinetic profiles .
- Chlorobenzyl vs. fluorophenyl substituents : Alter binding affinity to target proteins. For example, 2-chloro substitution enhances steric interactions in enzyme active sites compared to 4-fluoro analogs .
- Pyrimidine-thioether linkage : The thio group’s electron-withdrawing properties modulate redox stability and intermolecular interactions (e.g., C–H⋯π bonds in crystal packing) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Purity assessment : Contradictions may arise from varying impurity levels (e.g., unreacted aniline intermediates). Use HPLC-MS to quantify impurities and correlate with bioassay results .
- Solubility effects : Crystal polymorphism (e.g., differences in C–H⋯O hydrogen bonds) impacts dissolution rates and bioavailability. Conduct dissolution studies under physiologically relevant conditions .
- Target selectivity profiling : Use kinase inhibition assays or proteomic screening to identify off-target interactions that may explain divergent activity in cell-based vs. in vitro assays .
Methodological Considerations
- Synthetic reproducibility : Optimize reaction conditions (e.g., temperature, solvent polarity) to mitigate low yields in multi-step syntheses .
- Data validation : Cross-reference crystallographic data (CCDC entries) with computational models (e.g., DFT calculations) to validate bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
